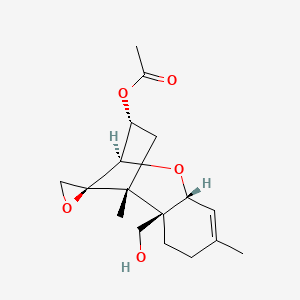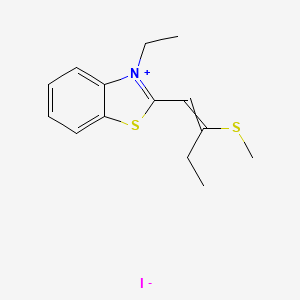
3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide is a complex organic compound that belongs to the class of benzothiazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a benzothiazole ring, an ethyl group, and a methylsulfanylbutenyl side chain, contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Methylsulfanylbutenyl Side Chain: This step involves the reaction of the benzothiazole derivative with a suitable methylsulfanylbutenyl precursor under basic or catalytic conditions.
Formation of the Iodide Salt: The final step involves the quaternization of the nitrogen atom in the benzothiazole ring with an iodide source, such as methyl iodide, to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the side chain, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and amines.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and diagnostic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzothiazole: A simpler benzothiazole derivative with similar chemical properties but lacking the ethyl and methylsulfanylbutenyl groups.
Benzothiazolium Salts: A class of compounds with a benzothiazole ring and various substituents, including alkyl, aryl, and heteroaryl groups.
Uniqueness
3-Ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
63870-43-9 |
|---|---|
Formule moléculaire |
C14H18INS2 |
Poids moléculaire |
391.3 g/mol |
Nom IUPAC |
3-ethyl-2-(2-methylsulfanylbut-1-enyl)-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C14H18NS2.HI/c1-4-11(16-3)10-14-15(5-2)12-8-6-7-9-13(12)17-14;/h6-10H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
VRUKJBQALZCTDX-UHFFFAOYSA-M |
SMILES isomérique |
CC/C(=C/C1=[N+](C2=CC=CC=C2S1)CC)/SC.[I-] |
SMILES canonique |
CCC(=CC1=[N+](C2=CC=CC=C2S1)CC)SC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


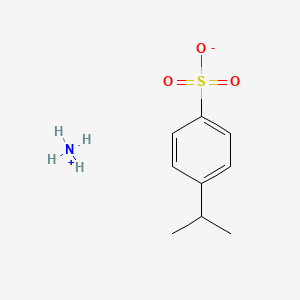
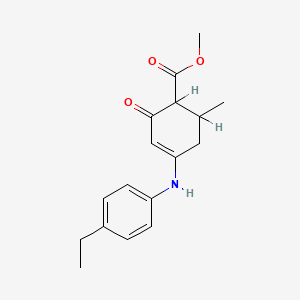

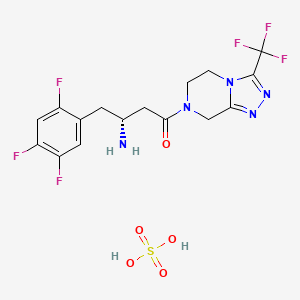
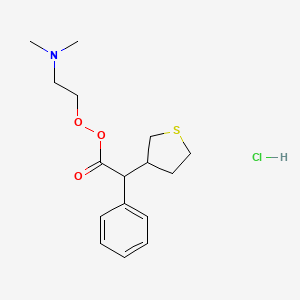
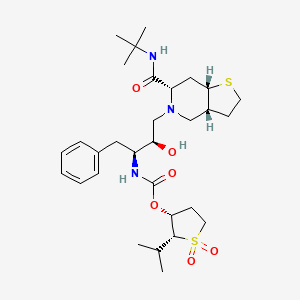

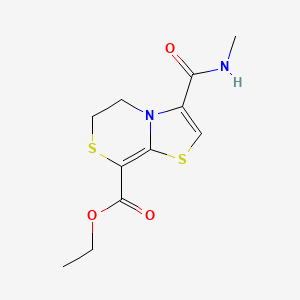
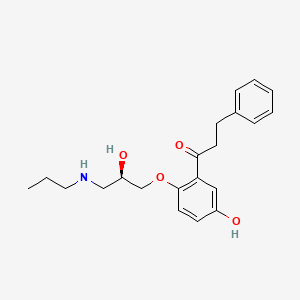

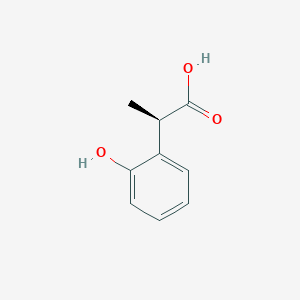
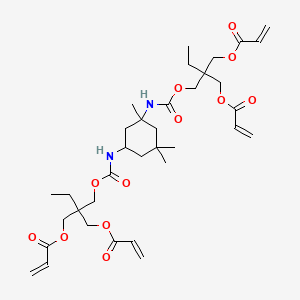
![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12750020.png)
